

Spectral Analysis of 4-Hydroxybenzenesulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonic acid

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Introduction

4-Hydroxybenzenesulfonic acid (HBSA), also known as p-phenolsulfonic acid, is an organic compound with the formula $C_6H_6O_4S$. It is a bifunctional molecule featuring both a hydroxyl and a sulfonic acid group attached to a benzene ring at the para position. This structure imparts acidic and phenolic properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and specialty polymers. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and application in various research and development settings. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-hydroxybenzenesulfonic acid**, along with standardized experimental protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

1H NMR Spectral Data

The proton NMR spectrum of **4-hydroxybenzenesulfonic acid** exhibits distinct signals for the aromatic and hydroxyl protons. The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group create a characteristic splitting pattern for the aromatic protons. One analysis identified the proton ortho to the hydroxyl group at a higher field (6.662 ppm) and the

proton ortho to the sulfonate group at a lower field (7.399 ppm), reflecting the different electronic effects of these functional groups.^[1] The hydroxyl proton signal is typically observed as a singlet at a lower field.^[1]

Chemical Shift (δ) [ppm]	Multiplicity	Assignment
6.662	Doublet	2 x Ar-H (ortho to -OH)
7.399	Doublet	2 x Ar-H (ortho to -SO ₃ H)
9.84	Singlet	1 x -OH

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Chemical Shift (δ) [ppm]	Assignment
158.56	C-OH
136.54	C-SO ₃ H
127.22	2 x Ar-C (ortho to -SO ₃ H)
114.40	2 x Ar-C (ortho to -OH)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (phenolic)
3100-3000	Medium	Aromatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C skeletal vibrations
1250-1150	Strong	S=O stretch (sulfonic acid)
1050-1000	Strong	S-O stretch (sulfonic acid)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of **4-hydroxybenzenesulfonic acid** shows a molecular ion peak corresponding to its molecular weight.

m/z	Relative Intensity	Assignment
174	High	[M] ⁺ (Molecular ion)
109	High	[M - SO ₃ H] ⁺
65	Medium	[C ₅ H ₅] ⁺

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **4-hydroxybenzenesulfonic acid** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the tube in the NMR spectrometer.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of **4-hydroxybenzenesulfonic acid** in a volatile solvent (e.g., methanol or ethanol).
 - Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire the background spectrum.
 - Acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

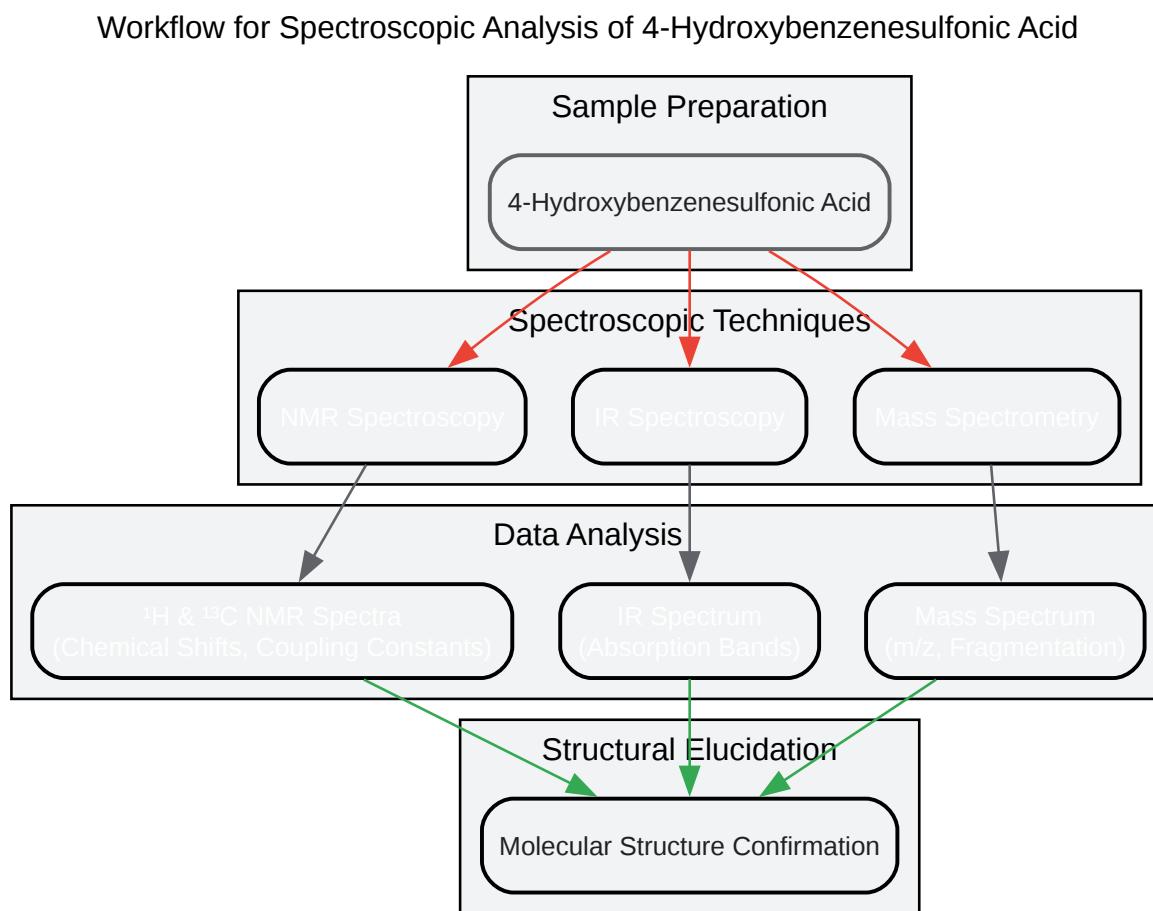
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **4-hydroxybenzenesulfonic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Ionization: Introduce the sample into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **4-hydroxybenzenesulfonic acid**.



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Caption: Logical workflow for the spectroscopic analysis of **4-Hydroxybenzenesulfonic acid**.

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References

- 1. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]
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